![molecular formula C10H8N2O B8798929 4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one CAS No. 83848-83-3](/img/structure/B8798929.png)
4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral Properties
Research has shown that 4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one exhibits antiviral activity against various viruses. Its mechanism often involves immunomodulation, including the induction of interferon, which enhances the host's immune response to viral infections. For example, compounds structurally related to this compound have been documented to reduce the severity and frequency of herpes simplex virus lesions in animal models .
Neuropharmacological Effects
This compound has been studied for its effects on the central nervous system. Specifically, (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one has been identified as a selective dopamine D2 receptor agonist. It has been proposed for the treatment of Parkinson's disease and restless legs syndrome due to its ability to modulate dopaminergic pathways effectively .
Structure-Activity Relationship (SAR) Studies
The structural modifications of this compound have been explored to enhance its biological activity. For instance:
These modifications are crucial for optimizing the therapeutic potential of this compound.
Parkinson's Disease Treatment
A notable study investigated the pharmacological profile of (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one as a treatment for Parkinson's disease. The sustained release formulation allowed for twice-daily administration and demonstrated efficacy in maintaining therapeutic drug levels in patients .
Antitumor Activity
Another area of research focuses on the potential antitumor properties of derivatives of this compound. Studies have indicated that these compounds may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines .
特性
CAS番号 |
83848-83-3 |
---|---|
分子式 |
C10H8N2O |
分子量 |
172.18 g/mol |
IUPAC名 |
1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C10H8N2O/c13-10-11-8-5-1-3-7-4-2-6-12(10)9(7)8/h1-5H,6H2,(H,11,13) |
InChIキー |
QBRFYQULBWCTPB-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2=C3N1C(=O)NC3=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。